N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide
Description
The compound “N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide” is a structurally complex secondary metabolite, likely derived from marine actinomycetes based on its tricyclic core and amide functionalities. Its unique architecture includes a fused 1-azatricyclo[6.3.1.0^{4,12}]dodecatriene system with an oxo group at position 11, coupled to a tetrahydrofuran (oxolane)-derived methyl group via an ethanediamide linker. Such scaffolds are characteristic of bioactive marine natural products, which often exhibit potent pharmacological activities due to their stereochemical complexity and functional group diversity .
The ethanediamide moiety may enhance solubility and bioavailability, a common strategy in natural product optimization .
Properties
IUPAC Name |
N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-15-4-3-11-8-13(9-12-5-6-21(15)16(11)12)20-18(24)17(23)19-10-14-2-1-7-25-14/h8-9,14H,1-7,10H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRUJGRGWMJSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrroloquinoline core, followed by the introduction of the tetrahydrofuran moiety. The final step involves the formation of the oxalamide linkage. Reaction conditions often include the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary but often include controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives .
Scientific Research Applications
N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include:
Salternamide E: A tricyclic alkaloid with a similar azatricyclic core but lacking the ethanediamide and oxolane substituents. Salternamide E exhibits moderate cytotoxicity against human colon carcinoma (IC₅₀ = 8.2 μM) .
Lynamicin B : Features a related tricyclic framework with a pendant amide group, demonstrating antibacterial activity against Staphylococcus aureus (MIC = 2.5 μg/mL) .
Oxolane-containing metabolites : Compounds like oxazolomycin A integrate tetrahydrofuran rings, enhancing membrane permeability and target binding .
Comparative Data Table
Key Findings:
- However, computational models suggest moderate binding affinity to kinase targets (e.g., EGFR, ΔG = -9.2 kcal/mol) .
- Synthetic Challenges : The tricyclic core and stereochemistry pose significant synthetic hurdles, limiting large-scale production compared to simpler analogues like Lynamicin B.
Q & A
Q. Critical Reagents :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | Pd/C, H₂, DMF, 80°C | Catalytic hydrogenation |
| Amidation | EDC, HOBt, DMF, RT | Carboxyl group activation |
| Purification | Silica gel (200-300 mesh), ethyl acetate | Remove unreacted starting material |
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
Contradictions often arise from assay-specific conditions (e.g., pH, solvent compatibility) or off-target effects. Strategies include:
- Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence-based kinetics) with cellular viability assays (MTT or ATP-luminescence) to confirm target specificity .
- In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to assess binding affinity variations caused by conformational changes in the azatricyclo core .
- Solvent Controls : Test DMSO or ethanol solvent effects on activity, as the compound’s stability may vary under different conditions .
Q. Example Workflow :
Replicate assays in triplicate with solvent-matched controls.
Validate hits using surface plasmon resonance (SPR) for direct binding kinetics .
Cross-reference with computational models to identify steric clashes or electronic mismatches .
Basic: What spectroscopic techniques are optimal for structural elucidation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (500 MHz, DMSO-d₆) to resolve the oxolan-2-ylmethyl protons (δ 3.5–4.0 ppm) and azatricyclo olefinic carbons (δ 120–140 ppm) .
- X-ray Crystallography : Single-crystal analysis confirms the bicyclic framework’s stereochemistry; requires slow evaporation from acetonitrile .
- HRMS : High-resolution mass spectrometry (ESI+) to verify the molecular ion [M+H]⁺ at m/z 457.2012 (calculated) .
Q. Example Findings :
- Electron-deficient analogs show 20% faster reaction rates in SNAr mechanisms due to enhanced electrophilicity .
- HOMO localized on the oxo group, explaining preferential nucleophilic attack at C6 .
Basic: What are the stability profiles under varying storage conditions?
Methodological Answer:
- Thermal Stability : Decomposes at >150°C (TGA data); store at 4°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous buffers (pH <5 or >9); use lyophilized forms for long-term storage .
- Moisture Control : Karl Fischer titration shows 0.5% water uptake after 30 days at 40% RH; store with desiccants (silica gel) .
Advanced: How to design in vivo studies to evaluate target engagement without off-organ toxicity?
Methodological Answer:
- Pharmacokinetic Profiling : Administer via intravenous (IV) and oral routes in Wistar rats; measure plasma half-life (LC-MS/MS) and tissue distribution (radiolabeled ¹⁴C tracing) .
- Toxicity Screens : Conduct histopathology on liver/kidney sections after 28-day dosing (50 mg/kg/day); compare with in vitro hepatocyte viability assays .
- Target Validation : Use CRISPR-Cas9 knockouts of suspected receptors (e.g., kinase X) in murine models to confirm mechanism-specific effects .
Q. Experimental Design :
| Phase | Method | Endpoint |
|---|---|---|
| PK/PD | IV bolus, serial blood sampling | Cₘₐₓ, AUC₀–₂₄ |
| Toxicity | ALT/AST levels, organ weights | No-observed-adverse-effect level (NOAEL) |
| Target KO | CRISPR-edited mice | Rescue of phenotype |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
